7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO5/c1-15-24(19-5-3-4-6-22(19)29-2)25(28)20-12-11-18(13-23(20)31-15)30-14-21(27)16-7-9-17(26)10-8-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGPMHFJXRDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate is then subjected to cyclization in the presence of a base to yield the chromen-4-one core structure. Subsequent functionalization steps, such as etherification and methylation, are carried out to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are utilized under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, are investigated in various biological assays.
Medicine: Research explores its potential as a therapeutic agent for treating diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights
A. Substituent Effects on Bioactivity
- Fluorophenyl groups (e.g., in 5-4i and the target compound) enhance lipophilicity and metabolic stability, often improving membrane permeability in antimicrobial agents.
- Methoxy groups (e.g., at position 3 in the target compound) may modulate electronic effects, enhancing π-π stacking with biological targets like enzymes or DNA .
C. Crystallography and Conformational Analysis
- Tools like SHELXL and WinGX have been critical in resolving the crystal structures of analogs (e.g., compound I in ), revealing planar chromenone cores and non-covalent interactions (e.g., C–H···O) that stabilize molecular packing.
Biological Activity
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, a synthetic organic compound, has garnered attention due to its potential biological activities. This compound belongs to the chromen-4-one family, which is recognized for various pharmacological properties, including anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is C25H19FO5, with a molecular mass of 420.41 g/mol. The presence of a fluorophenyl group and methoxy substituents contributes to its unique chemical reactivity and biological profile.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C25H19FO5 |
| Molecular Mass | 420.41 g/mol |
| CAS Number | 610763-44-5 |
Anti-inflammatory Activity
Research indicates that derivatives of chromen-4-one exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one effectively suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity . This suggests a potential mechanism for its anti-inflammatory effects.
Anticancer Potential
The anticancer activity of chromen-4-one derivatives has been explored in various studies. For instance, compounds with similar structures have shown moderate cytotoxicity against breast cancer cell lines such as MCF-7. In vitro assays demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition Studies
Molecular docking studies have revealed that 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one may act as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory processes and cancer progression. The compound's structural features facilitate interactions with enzyme active sites, enhancing its inhibitory potential .
Study on LPS-Induced Inflammation
A recent study investigated the effects of various chromone derivatives on LPS-induced inflammation in macrophages. The results indicated that specific derivatives could significantly reduce NO production while maintaining cell viability. The study concluded that the presence of electron-withdrawing groups like fluorine enhances biological activity by improving binding affinity to target proteins .
Anticancer Activity Evaluation
In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of chromen-4-one derivatives on several cancer cell lines. Notably, the compound exhibited IC50 values indicating significant inhibition of cell growth in MCF-7 cells, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the standard synthetic routes for preparing 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a precursor chromenone scaffold (e.g., 3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one) can react with 2-(4-fluorophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenyl-oxoethoxy side chain. This approach is analogous to the synthesis of similar chromenone derivatives described in the literature . Key Steps :
- Formation of the chromenone core via Claisen-Schmidt condensation or cyclization of substituted chalcones.
- Alkylation or acylation at the 7-hydroxy position using fluorophenyl ketone derivatives.
Q. How is the structure of this compound validated, and what spectroscopic techniques are critical?
- Methodological Answer : Structural validation relies on a combination of:
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.5 ppm). For example, the 4-fluorophenyl group shows coupling patterns (e.g., doublets) in the aromatic region .
- X-ray crystallography : Determines the spatial arrangement of substituents. Similar fluorophenyl chromenones exhibit planar chromenone cores with dihedral angles between aromatic rings (e.g., ~30–50°) .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Chromenone derivatives often show activity in the μM range .
- Antimicrobial testing : Broth microdilution assays to determine MIC values against bacterial/fungal strains. Substituents like fluorine and methoxy groups may enhance membrane permeability .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where chromenones are known inhibitors.
- Docking workflow :
Prepare the ligand (compound) and protein (e.g., COX-2 PDB: 5KIR) using AutoDock Tools.
Perform flexible docking with AutoDock Vina to assess binding poses.
Validate with MD simulations (e.g., GROMACS) to analyze stability.
- Key interactions : Fluorophenyl and methoxyphenyl groups may engage in π-π stacking or hydrophobic interactions within active sites .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., hindered rotation of substituents).
- 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping signals and confirms connectivity. For example, HMBC correlations between the 7-oxoethoxy group and chromenone core can confirm substitution patterns .
- Isotopic labeling : Use ¹⁹F NMR (if applicable) to track fluorophenyl group behavior .
Q. How do substituents (e.g., fluorine, methoxy) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Fluorine increases electronegativity and membrane permeability but may reduce solubility. Methoxy groups enhance solubility via hydrogen bonding.
- Metabolic stability : Use liver microsome assays to evaluate CYP450-mediated degradation. Fluorine can block metabolic hotspots (e.g., para positions) .
- Data Table :
| Substituent | LogP (Predicted) | Solubility (μg/mL) | Metabolic Half-life (h) |
|---|---|---|---|
| 4-Fluorophenyl | 3.2 | 12.5 | 4.8 |
| 2-Methoxyphenyl | 2.8 | 28.7 | 6.2 |
Experimental Design Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for alkylation steps.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
Q. What analytical techniques quantify trace impurities in the final product?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
